molecular formula C19H25N3S B1665993 Aminopromazine CAS No. 58-37-7

Aminopromazine

Cat. No. B1665993
CAS RN: 58-37-7
M. Wt: 327.5 g/mol
InChI Key: YZQNFFLGIYEXMM-UHFFFAOYSA-N
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Description

Aminopromazine is a molecule with the formula C19H25N3S and a molecular weight of 327.49 . It is used in veterinary medicine to reduce excessive smooth muscle contractions and urethral spasms associated with urolithiasis in cats and dogs .


Molecular Structure Analysis

The molecular structure of Aminopromazine consists of a phenothiazine group attached to a propyl chain with two dimethylamino groups . The structure can be represented by the SMILES string: CN©CC(CN1C2=CC=CC=C2SC2=C1C=CC=C2)N©C .

Scientific Research Applications

1. Use in Animal Welfare

A study by Montané et al. (2002) investigated the use of acepromazine, a drug closely related to aminopromazine, in reducing stress response during the transport of roe deer. The results demonstrated its suitability in transport operations to minimize stress and its adverse effects in animals.

2. Pharmacological Properties

Shapiro, Soloway, and Freedman (1957) explored analogs of chlorpromazine, which is structurally similar to aminopromazine. They found that modifications in its structure retained depressor effects on motor activity and introduced anti-inflammatory properties, broadening its pharmacological characteristics. (Shapiro, Soloway, & Freedman, 1957)

3. Chiral Analysis in Pharmaceuticals

Research by Dhulst and Verbeke (1996) involved using maltodextrin as an electrolyte modifier in capillary electrophoresis for chiral analysis of drugs, including aminopromazine. This study contributes to understanding the enantioselective properties of aminopromazine in pharmaceutical contexts. (Dhulst & Verbeke, 1996)

4. Application in Palliative Care

Levomepromazine, closely related to aminopromazine, is used in palliative care for symptom control. A systematic review by Dietz et al. (2013) highlighted its application as an antipsychotic, anxiolytic, antiemetic, and sedative drug, although it called for more evidence through randomized trials. (Dietz, Schmitz, Lampey, & Schulz, 2013)

5. Effects on Cellular Processes

Phenothiazine-derived antipsychotic drugs, including compounds similar to aminopromazine, have been shown to inhibit clathrin-mediated endocytosis in cells. The study by Daniel et al. (2015) indicates the impact of these drugs on fundamental cellular processes, highlighting their potential in biomedical research. (Daniel et al., 2015)

6. Biochemical Analysis in Psychiatric Treatment

Palumbo et al. (2016) studied the phototoxic and photoallergic reactions of chlorpromazine and its metabolites, providing insights into the biochemical changes associated with the use of such antipsychotic drugs. While this study focuses on chlorpromazine, it offers relevant information for drugs in the same class as aminopromazine. (Palumbo et al., 2016)

Safety And Hazards

When handling Aminopromazine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

1-N,1-N,2-N,2-N-tetramethyl-3-phenothiazin-10-ylpropane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3S/c1-20(2)13-15(21(3)4)14-22-16-9-5-7-11-18(16)23-19-12-8-6-10-17(19)22/h5-12,15H,13-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQNFFLGIYEXMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00861592
Record name Aminopromazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00861592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aminopromazine

CAS RN

58-37-7
Record name N1,N1,N2,N2-Tetramethyl-3-(10H-phenothiazin-10-yl)-1,2-propanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aminopromazine [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aminopromazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15596
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Aminopromazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00861592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aminopromazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.344
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMINOPROMAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9SDD93U5U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
152
Citations
…, DDP Polyvidone, DAP Aminopromazine… - BMJ, 1996 - search.proquest.com
British approved name International non-proprietary name British approved name International non-proprietary name Acepifylline Acefylline piperazine Hydroxyurea Hydroxycarbamide …
Number of citations: 0 search.proquest.com
F Carpenedo, M Ferrari… - Journal of Pharmacy and …, 1968 - academic.oup.com
… hydrochloride, isoxsuprine hydrochloride and aminopromazine hydrochloride) were dissolved … Under these experimental conditions it was observed that aminopromazine, papaverine, …
Number of citations: 4 academic.oup.com
H Prat - Thérapie, 1959 - europepmc.org
[Micro-calorimetric analysis of the influence of various derivatives of phenothiazine: prochlorperazine, aminopromazine, levomepromazine, perphenazine, on heat production …
Number of citations: 1 europepmc.org
J Mishkinsky, ZK Lajtos, FG Sulman - Endocrinology, 1966 - academic.oup.com
… We therefore used for some of the controls aminopromazine implants of the same diameter as that of the perphenazinebearing electrodes, without evoking any mammary development (…
Number of citations: 17 academic.oup.com
A Wasfy - Gynecologie et Obstetrique, 1968 - europepmc.org
[Attempt at a study of the effect of aminopromazine (3828 RP) on uterine cervix dilation] - Abstract - Europe PMC … [Attempt at a study of the effect of aminopromazine (3828 RP) on …
Number of citations: 2 europepmc.org
A D'Hulst, N Verbeke - Journal of Chromatography A, 1996 - Elsevier
… The use of a single enantiomer background electrolyte could either enhance or completely abolish maltodextrin-mediated chiral separation and in one particular case (aminopromazine…
Number of citations: 52 www.sciencedirect.com
J Shani, Y Givant, FG Sulman, U Eylath… - …, 1971 - karger.com
… The fact that aminopromazine and phenothiazine are also able to partly saturate the binding receptors of oestradiol in its target-organs points to specific receptor competition. This may …
Number of citations: 27 karger.com
L Antonian - 1982 - search.proquest.com
… sites in the canine striatum, 2-aminopromazine, an analogue of chlorpromazine, was … The inactivity of 2-aminopromazine is tentatively ascribed to the electron donating nature of …
Number of citations: 0 search.proquest.com
B Keshavan, R Janardhan - 1987 - nopr.niscpr.res.in
N-Alkylphenothiazines have been developed in our laboratory as analytical reagents 1-4. Synthesis and characterisation of the complexes of palladium (II) 5, platinum (ll) 6 and copper (…
Number of citations: 15 nopr.niscpr.res.in
F Pattarino, R Cavalli, MR Gasco - Acta Technologiae et Legis …, 1996 - research.uniupo.it
To assess the possibility of using drugs as cosurfactants in microemulsions, o/w systems were prepared, containing 1-decanol/1-dodecanol as oil, water, Cremophor EL or Epikuron 200 …
Number of citations: 3 research.uniupo.it

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